molecular formula C18H15ClN4O3S B2602826 N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946207-84-7

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2602826
CAS No.: 946207-84-7
M. Wt: 402.85
InChI Key: ALMMCSLPRCHEAN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a dihydropyridine ring. Thiazoles are aromatic heterocycles that are found in many important drugs . Dihydropyridines are a class of compounds which are often used in medicine for their calcium channel blocking effects .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and dihydropyridine rings. The exact method would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a thiazole ring attached to a dihydropyridine ring via an amide linkage. The presence of the 2-chlorobenzylamino and 2-oxoethyl groups would provide additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide linkage might be hydrolyzed under acidic or basic conditions, and the chloro group might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings would likely make it relatively soluble in polar solvents .

Scientific Research Applications

Heterocyclic Synthesis

Research into the synthesis of new heterocyclic compounds has led to the development of novel 2,5-diamino-1,3-thiazole derivatives. These derivatives undergo recyclization to form substituted 2-thiohydantoins, which are significant in medicinal chemistry and materials science due to their potential biological activity and use in dyeing polyester fibers (Balya et al., 2008).

Applications in Dyeing and Biological Activity

Innovative heterocyclic aryl monoazo organic compounds have been synthesized, showing potential in dyeing polyester fabrics and exhibiting significant antioxidant, antitumor, and antimicrobial activities. This application is crucial for producing sterile and/or biologically active fabrics used in various life applications (Khalifa et al., 2015).

Antibiotic and Antibacterial Drug Synthesis

The compound is utilized in the synthesis of new antibiotic and antibacterial drugs, focusing on combating Gram-positive and Gram-negative bacteria. This research is pivotal in the ongoing quest to develop effective treatments against a range of bacterial infections (Ahmed, 2007).

Development of Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the parent compound, have been synthesized and tested for antiallergy activity. These compounds have shown potent activity in preclinical models, signifying their potential as effective antiallergy agents (Hargrave et al., 1983).

Antimicrobial Activity Studies

The compound has been instrumental in synthesizing novel derivatives that exhibit antimicrobial activity. This is particularly relevant in the development of new treatments for infections caused by various pathogenic bacteria and fungi, addressing the growing concern of antibiotic resistance (Kolisnyk et al., 2015).

Anticancer and Anti-5-lipoxygenase Agent Synthesis

Research has focused on synthesizing novel pyrazolopyrimidines derivatives, displaying potential as anticancer and anti-5-lipoxygenase agents. This is a significant stride in cancer treatment and inflammation management (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is a drug, its mechanism would depend on its specific biological target .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. If it shows promising biological activity, it could be developed into a drug .

Properties

IUPAC Name

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c19-14-4-2-1-3-11(14)8-21-16(25)7-13-10-27-18(22-13)23-17(26)12-5-6-15(24)20-9-12/h1-6,9-10H,7-8H2,(H,20,24)(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMMCSLPRCHEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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